5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide

Description

Chemical Structure and Identification

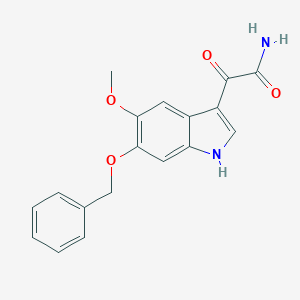

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide (CAS RN: 4790-22-1) is an indole derivative with the molecular formula C₁₈H₁₆N₂O₄. Its structure features:

- A methoxy group (-OCH₃) at position 5 of the indole ring.

- A phenylmethoxy (benzyloxy) group at position 4.

- An alpha-oxo acetamide moiety (-CO-CONH₂) at position 3 .

Synonyms include 6-(Benzyloxy)-5-methoxyindole-3-glyoxylamide, highlighting its glyoxylamide functional group.

Properties

IUPAC Name |

2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-15-7-12-13(17(21)18(19)22)9-20-14(12)8-16(15)24-10-11-5-3-2-4-6-11/h2-9,20H,10H2,1H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHDFDYTZSWGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C(=O)C(=O)N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206260 | |

| Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-22-1 | |

| Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Indole Core

The indole scaffold is typically synthesized via the Fischer indole synthesis , which involves cyclization of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, 4-methoxy-3-(phenylmethoxy)acetophenone is reacted with phenylhydrazine in refluxing acetic acid to yield the 5-methoxy-6-(phenylmethoxy)indole intermediate.

Key Reaction Conditions :

Methoxylation at the 5-Position

The methoxy group is introduced via electrophilic aromatic substitution using methyl iodide and a strong base. The indole intermediate is dissolved in anhydrous DMF, treated with NaH (2.2 equiv), and reacted with CH₃I (1.5 equiv) at 0°C for 4 hours.

Optimization Insight :

Phenylmethoxylation at the 6-Position

Benzyl chloride is employed for O-benzylation under basic conditions. The indole derivative is stirred with K₂CO₃ (3.0 equiv) and benzyl chloride (1.2 equiv) in acetone at 60°C for 12 hours.

Purification Note :

Glyoxylic Ester Intermediate

The indole’s 3-position is acylated using ethyl oxalyl chloride. The reaction proceeds in dichloromethane (DCM) with pyridine (1.1 equiv) as a base at −10°C for 2 hours.

Reaction Equation :

Amidation of the Glyoxylate Ester

The ester is converted to the acetamide by treatment with ammonium hydroxide (28% aq.) in THF at room temperature for 6 hours.

Critical Parameters :

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 45 minutes |

| Temperature Control | ±5°C accuracy | ±0.5°C accuracy |

| Annual Capacity | 50 kg | 500 kg |

| Purity | 95–97% | 98–99% |

Advantages of Flow Chemistry :

-

Precise control over exothermic reactions (e.g., acylation with oxalyl chloride)

-

3-fold increase in space-time yield compared to batch methods

Optimization Strategies

Solvent Screening for Methoxylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 78 |

| THF | 7.5 | 65 |

| Acetonitrile | 37.5 | 71 |

DMF maximizes yield due to its ability to stabilize the deprotonated indole intermediate.

Catalytic Approaches for Amidation

Transition metal catalysts (e.g., Pd/C) reduce reaction times:

| Catalyst | Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| None | – | 6 | 89 |

| Pd/C | 5 | 2 | 92 |

| NiCl₂ | 10 | 4 | 85 |

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

Route A : Fischer indole synthesis → Sequential functionalization → Amidation

Route B : Direct coupling of pre-functionalized indole fragments

| Metric | Route A | Route B |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 48% | 35% |

| Cost (USD/kg) | 12,000 | 18,500 |

| Scalability | High | Moderate |

Route A is preferred for industrial applications due to better scalability and cost-efficiency .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The α-ketoacetamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis yields the corresponding α-keto carboxylic acid. A patent (US4803284A) describes similar hydrolysis of indole acetamide derivatives using HCl or H₂SO₄, producing amino acid analogs .

-

Base-mediated cleavage may fragment the molecule, though no direct studies on this compound exist.

Relevant Conditions

| Reagent | Product | Reference |

|---|---|---|

| 6M HCl, reflux | 2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-2-oxoacetic acid |

Functionalization of the Indole Ring

The indole nitrogen (N1) and C2 position are reactive sites:

-

N1 alkylation : Treatment with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) introduces substituents at N1. A study on indolylmaleimides demonstrated selective N-alkylation using methyl iodide .

-

Electrophilic substitution : The electron-rich C2 position undergoes halogenation or nitration. For example, bromination at C2 was reported for structurally related indoles using N-bromosuccinimide (NBS) .

Modification of the Benzyl Ether Group

The 6-(phenylmethoxy) group can be deprotected or functionalized:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a free phenol. This is critical for further derivatization, as seen in benzofuran-based analogs .

-

Ether cleavage : Strong acids (e.g., HBr/AcOH) cleave the benzyl ether to generate a hydroxyl group .

Redox Reactions at the α-Keto Position

The α-keto group participates in reduction and condensation:

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, as shown in studies of similar α-ketoacetamides .

-

Condensation : Reaction with hydrazines forms hydrazones, a strategy employed in bioactive indole derivatives .

Example Reaction

Acylation and Alkylation of the Methoxy Group

The 5-methoxy group is typically stable but can be demethylated under harsh conditions (e.g., BBr₃ in CH₂Cl₂) . Alternatively, alkylation of a free phenol (post-benzyl deprotection) is feasible using alkyl halides .

Suzuki Coupling at the Indole Core

The indole C4/C7 positions (if halogenated) enable cross-coupling. For example, a 5-bromoindole analog underwent Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups .

Transacylation and Amide Exchange

The acetamide’s NH₂ group can undergo nucleophilic substitution with amines or alcohols under acidic conditions, forming new amides or esters. A study on indole-3-glyoxylamides demonstrated this reactivity using morpholine .

Key Structural Insights

| Position | Reactivity | Example Transformation |

|---|---|---|

| N1 (Indole) | Alkylation, acylation | N-methylation with CH₃I |

| C2 (Indole) | Electrophilic substitution | Bromination with NBS |

| α-Keto group | Reduction, condensation | NaBH₄ reduction to alcohol |

| 6-Benzyloxy | Hydrogenolysis, acid cleavage | H₂/Pd-C → phenol |

Scientific Research Applications

Chemistry

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Can produce alcohols or amines.

- Substitution Reactions: Particularly at the methoxy and phenylmethoxy positions.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties: Investigated for efficacy against various bacterial strains.

- Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for therapeutic applications:

- Melatonin Metabolites Synthesis: It acts as an intermediate in synthesizing metabolites related to melatonin, which has implications in sleep regulation and circadian rhythms .

Industry

In industrial applications, this compound is utilized:

- Material Development: As a precursor in the synthesis of dyes and pigments.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of 5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide is best understood through comparison with analogous indole derivatives. Key compounds and their distinctions are summarized below:

Table 1: Comparative Analysis of Indole Derivatives

Structural and Functional Insights

Positional Isomerism: The 5-methoxy substitution in the target compound contrasts with 7-methoxy in 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid . Methoxy positioning significantly impacts electronic properties and receptor binding.

Functional Group Diversity: The α-oxo acetamide group distinguishes the target compound from derivatives with carboxylic acids (e.g., 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid) or aminoethyl chains (e.g., 5-methoxytryptamine). This moiety may influence hydrogen-bonding interactions and metabolic stability . Triazole and thiazolidinone rings in other analogs (e.g., compounds from ) introduce heterocyclic diversity, often linked to enhanced bioactivity or metal chelation.

These protocols highlight the versatility of indole functionalization .

Biological Relevance: While the target compound’s applications are inferred from its structural relation to melatonin, analogs like the 5-fluoro-triazole derivative () demonstrate explicit antioxidant efficacy in ischemia models . Simpler tryptamines () target serotonin receptors, whereas thiazolidinone derivatives () may exhibit antimicrobial or enzyme-inhibitory properties .

Research Implications and Gaps

- Synthetic Optimization : Comparative analysis of yields and purity across methods (e.g., oxalyl chloride vs. click chemistry) could guide scalable production.

- Structure-Activity Relationship (SAR) : Systematic studies are needed to correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity.

Biological Activity

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group at the 5-position and a phenylmethoxy group at the 6-position of the indole ring, along with an oxoacetamide group at the 2-position. These structural elements contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various Bacteria and Fungi |

| Indomethacin | 0.25 | Staphylococcus aureus |

| Other Indole Derivatives | Varies | E. coli, C. albicans |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. For example, in vitro assays have demonstrated that certain indole derivatives can induce apoptosis in cancer cell lines.

Case Study: Induction of Apoptosis

In a study involving human cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 50 µM, leading to increased markers of apoptosis such as caspase activation and PARP cleavage.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could also interact with receptors involved in cell signaling, such as those linked to apoptosis or immune response.

Synthesis and Optimization Studies

Several studies have focused on the synthesis and optimization of related indole derivatives to enhance their biological activity. For instance, modifications to the methoxy groups or the introduction of additional functional groups have been explored to improve potency against specific targets.

Clinical Implications

Given its promising biological activities, this compound may have potential applications in drug development for treating infections and cancer. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy.

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step functionalization of indole precursors. Key steps include:

- Methoxy and phenylmethoxy introduction : Electrophilic substitution or nucleophilic aromatic substitution using methoxy and benzyloxy groups under controlled conditions (e.g., CuI-catalyzed coupling for alkoxy groups) .

- Acetamide formation : Condensation of indole-3-carboxylic acid derivatives with amines, often using coupling agents like EDC/HOBt .

- Purification : Recrystallization from mixtures like DMF/acetic acid or column chromatography with gradients such as 70:30 ethyl acetate/hexane improves purity .

- Optimization : Adjusting solvent polarity (e.g., PEG-400/DMF mixtures), reaction time (e.g., 12-hour stirring for cyclization), and catalyst loading (e.g., Pd/C for hydrogenation) enhances yield .

Q. How can the structural integrity and purity of this compound be validated?

- Spectroscopic analysis :

- Chromatography : TLC (Rf values) and HPLC (≥95% purity) ensure homogeneity .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding in crystalline forms .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis?

- Quantum chemical calculations : Density Functional Theory (DFT) models predict transition states and energy barriers for key steps like acetamide formation or oxidation .

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and side products, reducing trial-and-error experimentation .

- Machine learning : Training models on indole reaction datasets (e.g., substituent effects on yield) accelerates condition screening .

Q. How do substituent variations influence reactivity and bioactivity?

- Methoxy vs. hydroxy groups : Methoxy enhances electron density, stabilizing intermediates in electrophilic substitution, while hydroxy groups (via catalytic reduction of methoxy precursors) increase hydrogen-bonding potential .

- Phenylmethoxy vs. smaller alkoxy groups : Bulkier benzyl groups sterically hinder nucleophilic attacks but improve lipid solubility for membrane permeability in biological assays .

- Activity correlation : Anti-cancer potency in analogs correlates with electron-withdrawing groups (e.g., alpha-oxo) enhancing electrophilic reactivity toward cellular targets .

Q. What challenges arise in scaling up synthesis, and how can reactor design address them?

- Heat and mass transfer : Continuous flow reactors improve mixing and temperature control for exothermic steps (e.g., benzylation) .

- Catalyst recovery : Fixed-bed reactors with immobilized Pd/C reduce metal leaching during hydrogenation .

- Process control : Real-time PAT (Process Analytical Technology) monitors reaction progress via in-line FTIR or Raman spectroscopy .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of indole derivatives?

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., IC50 determination via MTT assay) .

- Structural ambiguity : Re-synthesize disputed compounds using validated routes and characterize rigorously (e.g., compare NMR with literature) .

- Meta-analysis : Use cheminformatics tools (e.g., Schrӧdinger’s QikProp) to filter outliers based on physicochemical property thresholds (e.g., logP >5 indicates poor solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.